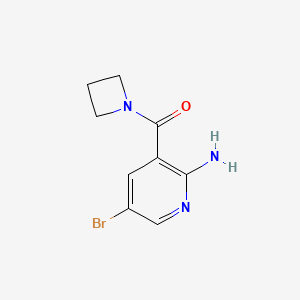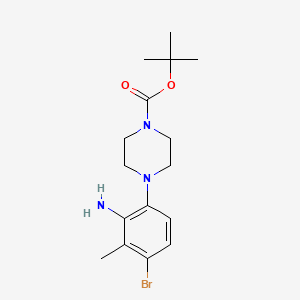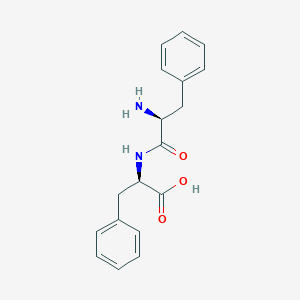
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine is an organic compound that features a pyridine ring substituted with an azetidine-1-carbonyl group and a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine typically involves the reaction of 5-bromopyridin-2-amine with azetidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azetidine ring and the pyridine ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with a base such as potassium carbonate in a polar solvent like dimethylformamide.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
科学研究应用
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.
作用机制
The mechanism of action of 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The azetidine ring and the bromine atom can interact with biological targets, influencing their function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-(Azetidine-1-carbonyl)-1-methyl-1H-pyrazol-4-amine
- N-(4-(Azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide
Uniqueness
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine is unique due to the presence of both the azetidine ring and the bromine atom on the pyridine ring. This combination of functional groups provides distinct electronic and steric properties, making it a versatile compound for various applications.
属性
分子式 |
C9H10BrN3O |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
(2-amino-5-bromopyridin-3-yl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C9H10BrN3O/c10-6-4-7(8(11)12-5-6)9(14)13-2-1-3-13/h4-5H,1-3H2,(H2,11,12) |
InChI 键 |
JBMOJOCACBIMEW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)C(=O)C2=C(N=CC(=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)


